ethyl 5-(4-chlorobutanamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(4-chlorobutanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-3-29-20(27)17-14-11-30-18(22-15(25)5-4-10-21)16(14)19(26)24(23-17)12-6-8-13(28-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQGQKJIWJAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-chlorobutanamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H19ClN2O4S
- Molecular Weight : 388.87 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities primarily attributed to its structural features:
- Antimicrobial Activity : Preliminary studies suggest that the thienopyridazine core may enhance antimicrobial properties. The presence of the methoxy group on the phenyl ring is known to influence lipophilicity, potentially aiding in membrane penetration and enhancing antimicrobial efficacy.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in various cancer cell lines, possibly through the activation of caspase pathways.
- Anti-inflammatory Effects : In animal models, this compound demonstrated significant anti-inflammatory activity, likely due to the inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thienopyridazine derivatives, including this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli.
- Cancer Inhibition Research : In a recent experimental study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis (caspase activation) .
- Inflammation Model : An animal model assessing inflammatory responses showed that administration of this compound led to decreased levels of TNF-alpha and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are common synthetic routes for ethyl 5-(4-chlorobutanamido)-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Condensation: Reacting aromatic aldehydes with thioureas or acetoacetate derivatives under acidic conditions (Biginelli-like reactions) .
- Cyclization: Using reagents like chloro-substituted intermediates (e.g., 4-chlorobutanamido groups) to form the thieno-pyridazine core .
- Esterification: Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions .
Q. How is structural characterization performed for this compound?
- Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assign signals for the thieno-pyridazine core, methoxyphenyl substituents, and ester groups .
- IR: Confirm carbonyl (C=O) and amide (N–H) stretches .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography: Resolve bond lengths (e.g., C–N: ~1.33 Å, C–O: ~1.22 Å) and angles for absolute configuration .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for thiourea condensation steps .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/dioxane) to isolate intermediates .
- Data Analysis: Compare yields across trials (e.g., 45–72% for similar pyridazinones ).
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals from the methoxyphenyl and thieno-pyridazine moieties .
- Computational Modeling: Use DFT calculations to predict NMR shifts and compare with experimental data .
- Single-Crystal X-ray: Override ambiguous NOESY correlations by determining spatial arrangements .
Q. How to design stability studies under varying conditions?
- Methodological Answer:
- Accelerated Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
- Analytical Monitoring: Use HPLC (C18 column, acetonitrile/water) to track degradation products .
- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) under acidic/basic conditions .
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity: Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Notes
- Contradiction Management: Discrepancies in spectral data (e.g., unexpected NOE correlations) may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .
- Advanced Purification: Preparative HPLC (C18, 0.1% TFA modifier) resolves closely eluting byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
